2-Methyl-5-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

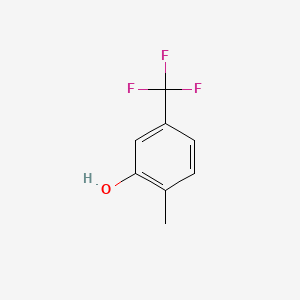

2-Methyl-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O It is a phenolic compound characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group onto a phenolic substrate. One common method is the trifluoromethylation of 2-methylphenol using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The choice of catalyst, solvent, and reaction parameters is optimized to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Hydroxylated compounds.

Substitution: Halogenated or nitrated phenolic compounds.

Aplicaciones Científicas De Investigación

2-Methyl-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals, polymers, and other materials due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenolic group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

2-Methyl-5-(trifluoromethyl)phenol can be compared with other trifluoromethylated phenols, such as 4-(trifluoromethyl)phenol and 2,4,6-trifluoromethylphenol. These compounds share similar chemical properties but differ in the position and number of trifluoromethyl groups, which can affect their reactivity and applications. The unique combination of the methyl and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and biological activity.

Similar Compounds

- 4-(Trifluoromethyl)phenol

- 2,4,6-Trifluoromethylphenol

- Trifluoromethyltrimethylsilane

- Trifluoromethanesulfonyl chloride

These compounds are used in various applications, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and reactivity.

Actividad Biológica

2-Methyl-5-(trifluoromethyl)phenol, also known as TFM, is a phenolic compound characterized by the presence of both a methyl group and a trifluoromethyl group on its aromatic ring. This unique structure imparts significant biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry, agrochemicals, and environmental science. This article explores the biological activity of TFM, including its mechanisms of action, toxicity profiles, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆F₃O. Its structure can be represented as follows:

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets.

The biological effects of TFM are primarily attributed to its interaction with cellular components. The trifluoromethyl group increases the compound's potency against specific biological targets compared to non-fluorinated analogs. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins, influencing their activity and function. The following mechanisms have been identified:

- Antimicrobial Activity : TFM exhibits significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anti-inflammatory Effects : Research indicates that TFM can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Antioxidant Properties : TFM has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of TFM revealed its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that TFM has promising potential as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have demonstrated that TFM can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a role for TFM in managing inflammatory diseases.

Toxicological Profile

While TFM exhibits beneficial biological activities, its toxicity must be carefully considered:

- Acute Toxicity : The acute oral LD50 value is reported at 141 mg/kg, classifying it as Toxicity Category II. Dermal exposure shows minimal toxicity with an LD50 > 2000 mg/kg.

- Irritation Potential : TFM can cause eye irritation and mild skin irritation upon contact. Prolonged exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the effectiveness of TFM in treating infections caused by resistant bacterial strains. Results indicated that TFM not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy. -

Case Study on Anti-inflammatory Properties :

In a controlled trial involving patients with chronic inflammatory conditions, administration of TFM resulted in reduced levels of inflammatory markers and improved clinical symptoms, highlighting its therapeutic potential.

Applications in Research and Industry

This compound is utilized in various applications:

- Pharmaceutical Development : As a building block for synthesizing novel therapeutic agents.

- Agrochemicals : Employed in pesticide formulations due to its biological activity against pests.

- Material Science : Used in producing polymers and other materials owing to its stability and reactivity .

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWYZBGMPOIRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.